Metalaxyl acid
Overview
Description
Metalaxyl is a systemic fungicide used to control plant diseases caused by Oomycete fungi . It is absorbed through the leaves, stems, and roots and acts by suppressing sporangial formation, mycelia growth, and the establishment of new infections . Its chemical name is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate . It belongs to the family of Depsipeptides, which are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues .
Synthesis Analysis
The synthesis of metalaxyl involves the reaction of 2-(2,6-dimethyl phenyl) methyl alanine, alkali, and catalyst 4-dimethylin pyridine in a specific molar ratio. This mixture is dissolved in a suitable solvent, and methoxyl acetyl chloride is added to react for 1-4 hours .
Molecular Structure Analysis
The molecular structure of Metalaxyl can be found in various scientific resources .
Chemical Reactions Analysis
Metalaxyl is stable to hydrolysis under normal environmental pH values and is photolytically stable in water and soil when exposed to natural sunlight . It is photodecomposed in UV light, and photoproducts are formed by rearrangement of the N-acyl group to the aromatic ring, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group from the molecule .
Physical And Chemical Properties Analysis
Metalaxyl is stable to hydrolysis under normal environmental pH values. It is also photolytically stable in water and soil when exposed to natural sunlight. Its tolerance to a wide range of pH, light, and temperature leads to its continued use in agriculture .
Scientific Research Applications
Impact on Soil Microbial Biomass and Biochemical Activities
Metalaxyl acid significantly influences soil microbial biomass and biochemical activities. Research indicates that metalaxyl application can lead to a decline in microbial biomass and alter nutrient content in soil, impacting crop growth and development (Sukul, 2006). Successive applications of metalaxyl also affect soil microorganisms and residue dynamics, with impacts on soil bacteria, fungi, and actinomycetes populations (Wang et al., 2019).
Persistence, Degradation, and Metabolism in Environment
Metalaxyl is stable under normal environmental pH and is photolytically stable in water and soil. Its degradation is influenced by environmental conditions and can lead to the formation of metabolites such as metalaxyl acid, mainly through soil microorganisms (Sukul & Spiteller, 2000). Enantioselective degradation and chiral stability of metalaxyl in soil and on plants have been observed, indicating differential degradation rates of its enantiomers (Buser et al., 2002).
Effect on Plant Uptake and Metabolism
Studies have shown that metalaxyl and its metabolites can be absorbed by plants, with enantioselective transformation observed in vegetables like tomatoes and cucumbers (Li et al., 2013). Enantioselective degradation and chiral stability have also been studied in tomato fruits, indicating the conversion of metalaxyl enantiomers in plants (Jing et al., 2016).
Ecological and Environmental Toxicity
Metalaxyl's ecological toxicity has been assessed in various studies. For instance, its impact on earthworms was studied through metabolomics, showing disturbances in the tricarboxylic acid and urea cycles (Zhang & Zhou, 2019). The compound also shows phytoremediation potential, as demonstrated by the ability of Solanum nigrum L. plants to decontaminate metalaxyl-polluted effluents and soils (Teixeira et al., 2011).
Effects on Human and Animal Health
While the focus of this query is on scientific research applications and excludes information on drug use, dosage, and side effects, it is notable that studies have been conducted on the potential toxic effects of metalaxyl on animals, such as mice, which revealed alterations in haematological and biochemical parameters (Al-amoudi, 2012).
Safety And Hazards
Future Directions
Research is being conducted on the use of nanomaterials for the controlled delivery of pesticides like metalaxyl. Mesoporous silica nanoparticles (MSN) have been investigated for their potential to store metalaxyl molecules in their mesoporous framework and significantly delay their release in soil . This technology has the potential to increase the efficiency of food production and decrease pollution.
properties
IUPAC Name |
2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIKZVLHMGYCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009885 | |
Record name | Metalaxyl acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metalaxyl acid | |
CAS RN |
87764-37-2 | |
Record name | Metalaxyl acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-[(2,6-dimethyl-phenyl)-methoxyacetyl-amino]-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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